

# Brepocitinib topical administration QD vs BID dosing frequency

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## Compound Focus: Brepocitinib

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## Efficacy and Dosing Frequency in Clinical Trials

The efficacy of topical **brepocitinib** varies significantly between atopic dermatitis (AD) and plaque psoriasis (PsO), influencing dosing recommendations.

### Atopic Dermatitis (AD)

In a phase IIb study of patients with mild-to-moderate AD, **brepocitinib** showed statistically significant efficacy compared to a vehicle control at week 6 [1] [2].

The table below summarizes the percentage change from baseline in the Eczema Area and Severity Index (EASI) score for different dosing regimens [1]:

Dosing Regimen	Least Squares Mean (LSM) Percentage Change in EASI at Week 6 (90% CI)
Brepocitinib 1.0% QD	-70.1% (-82.1 to -58.0)
Vehicle QD	-44.4% (-57.3 to -31.6)
Brepocitinib 1.0% BID	-75.0% (-83.8 to -66.2)

Dosing Regimen	Least Squares Mean (LSM) Percentage Change in EASI at Week 6 (90% CI)
Vehicle BID	-47.6% (-57.5 to -37.7)

**Key Conclusions for AD:** Both the 1.0% QD and 1.0% BID regimens demonstrated **statistically significant superiority** over their respective vehicle controls. While the BID regimen showed a numerically greater improvement, the study supports the efficacy of once-daily application for the 1.0% concentration [1] [2].

## Plaque Psoriasis (PsO)

A phase IIb study in mild-to-moderate chronic plaque psoriasis yielded different results. The primary endpoint (change in Psoriasis Area and Severity Index (PASI) score at week 12) was not met for any **brepocitinib** dose group compared to the vehicle [3].

The table below outlines the results, showing a modest trend of improved response with BID dosing, though not statistically significant [3]:

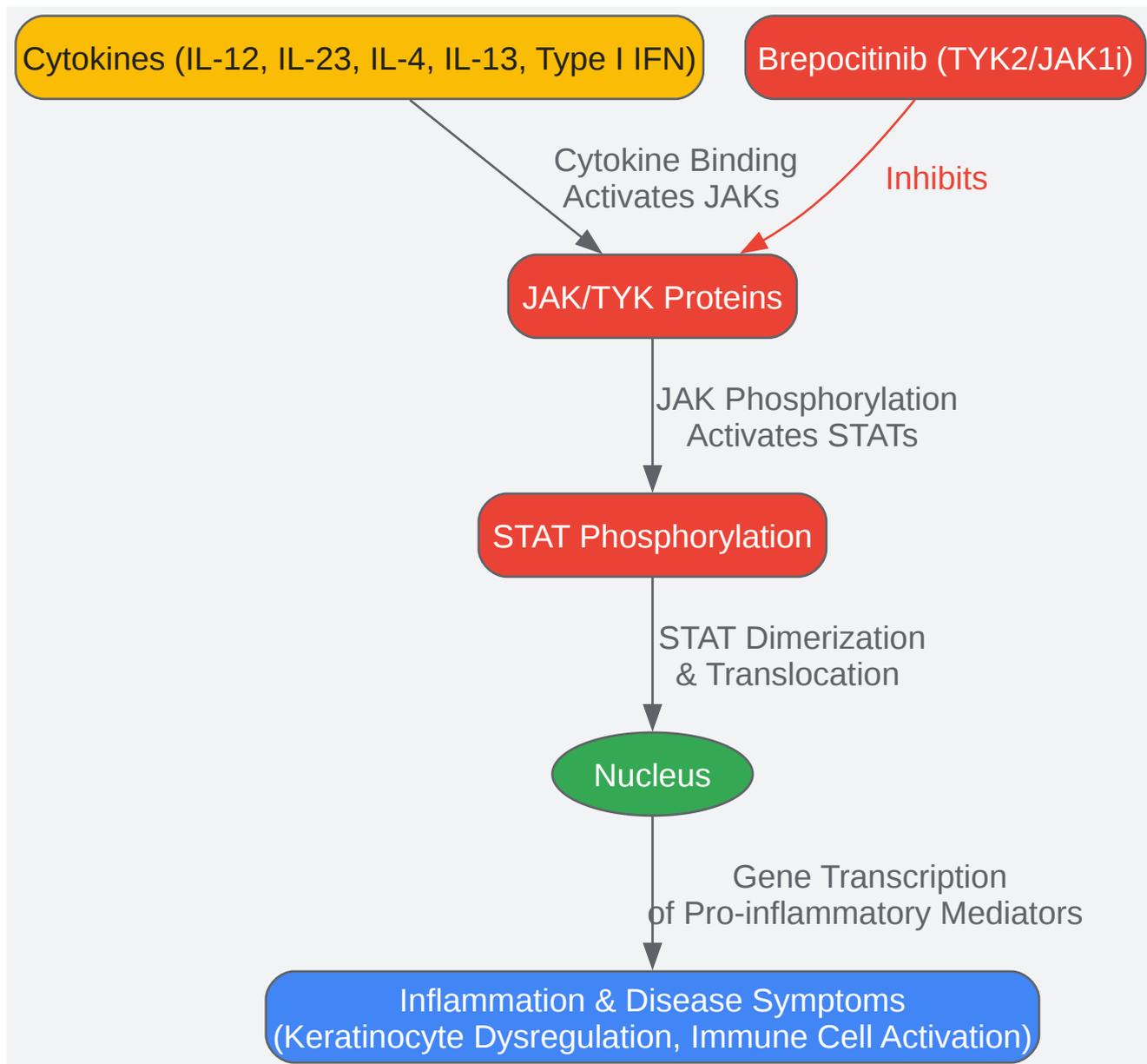
Dosing Regimen	LSM Change from Baseline in PASI at Week 12
Brepocitinib QD Groups (0.1% to 3.0%)	-1.4 to -2.4
Vehicle QD	-1.6
Brepocitinib BID Groups (0.3% to 3.0%)	-2.5 to -3.0
Vehicle BID	-2.2

**Key Conclusions for PsO:** Topical **brepocitinib** was well-tolerated but **did not demonstrate statistically significant efficacy** over the vehicle at the doses and frequencies evaluated. BID dosing showed a more pronounced numerical improvement, separating from the vehicle from Week 8 onward, suggesting that increased frequency might be beneficial in this indication, though not sufficient to meet the primary endpoint in this trial [3].

## Mechanism of Action and Rationale for Dosing

**Brepocitinib** is a small-molecule dual inhibitor of **Tyrosine Kinase 2 (TYK2)** and **Janus Kinase 1 (JAK1)** [4]. This dual mechanism allows it to target a broad spectrum of cytokines implicated in inflammatory skin diseases.

The diagram below illustrates the key signaling pathways inhibited by **brepocitinib** in the context of AD and PsO pathogenesis:



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**Rationale for Topical Administration and Dosing:** Topical formulation aims to maximize drug concentration at the site of disease (skin) while minimizing systemic exposure and potential side effects [4]. The **amount of active drug delivered** depends on the dose strength (percentage of cream), frequency of application (QD or BID), and the treated Body Surface Area (BSA). Pharmacokinetic models are used to predict systemic exposure and guide safe BSA limits for different patient populations [4] [5].

## Experimental Protocol for Topical Application

The following methodology is synthesized from the phase IIb clinical trials referenced in the search results [1] [2] [3].

**Objective:** To evaluate the efficacy, safety, and pharmacokinetics of topical **brepocitinib** cream in participants with mild-to-moderate atopic dermatitis or plaque psoriasis.

### Key Protocol Elements:

- **Study Design:** Randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging.
- **Formulation:** **Brepocitinib** cream at concentrations of 0.1%, 0.3%, 1.0%, and 3.0%, with matching vehicle control.
- **Dosing Frequency:** Once daily (QD) or twice daily (BID).
- **Treatment Duration:** 6 weeks for AD studies; 12 weeks for PsO studies.

### Detailed Administration Procedure:

- **Patient Instruction:** Prior to baseline, participants/caregivers receive standardized training on how and where to apply the treatment.
- **Dose Preparation:** Calculate the total amount of cream needed per application based on the affected BSA. The target **application rate (APR)** is **2 mg of formulation per cm<sup>2</sup> of treated skin** [4].
- **Application:** Gently apply the measured cream to all areas affected by AD or PsO, excluding the groin, genitals, and hair-bearing scalp.
- **Dosing Schedule:**
  - For **QD groups:** Apply the dose once per day, ideally at the same time each day.
  - For **BID groups:** Apply the dose approximately every 12 hours.
- **Dispensing and Accountability:** Provide participants with pre-weighed containers of cream. Upon return, weigh the amount of cream disposed and returned to calculate the actual average amount used per dose.

### Primary Efficacy Endpoint:

- For **AD**: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1] [2].
- For **PsO**: Change from baseline in the Psoriasis Area and Severity Index (PASI) score at Week 12 [3].

#### Pharmacokinetic (PK) Assessments:

- Collect trough plasma samples (pre-dose) at scheduled visits throughout the treatment period.
- Analyze plasma concentrations of **brepocitinib** to determine systemic exposure (C<sub>trough</sub>) and correlate with applied dose and safety parameters [4] [5].

## Safety and Pharmacokinetic Considerations

**Safety Profile:** In clinical trials, topical **brepocitinib** was generally well-tolerated. Adverse events occurred at similar rates across active treatment and vehicle groups, with no clear dose-dependent trend. There were no reports of serious adverse events or deaths related to the treatment in the AD study [1] [2] [3]. One case of herpes zoster was reported in the PsO trial [3].

**Informing Trial Design with PK Modeling:** A critical aspect of development is using a **Linear Mixed-Effects Regression (LMER)** model to predict systemic exposure. This model establishes a relationship between the amount of active drug applied and the resultant systemic trough concentration [4] [5].

- **Disease Difference:** Systemic exposure is predicted to be approximately **45% lower in PsO patients than in AD patients** for the same applied dose, likely due to differences in the skin barrier [4] [5].
- **Pediatric Consideration:** When applied to the same percentage of BSA, systemic exposures are expected to be comparable between adults and children [4].
- **Safety Threshold:** Modeling suggests that applying 3% cream to less than 50% BSA in AD patients maintains a systemic exposure with at least a threefold safety margin relative to established safety thresholds from non-clinical and clinical oral dosing data [4] [5].

## Summary for Protocol Design

For researchers designing future clinical trials with topical **brepocitinib**, the key takeaways are:

- **Efficacy is indication-dependent.** BID dosing may offer incremental benefits in AD and a more noticeable trend in PsO, though it did not achieve statistical significance in the latter.
- **The 1.0% strength** has the strongest evidence for efficacy in AD for both QD and BID frequencies.

- **PK modeling is essential** for selecting dose strength, frequency, and defining safe limits for treated BSA, especially when planning studies in pediatric populations or for larger affected areas.
- The target **application rate of 2 mg/cm<sup>2</sup>** is a critical standardization parameter for ensuring consistent drug delivery across study sites.

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